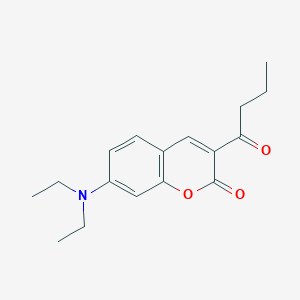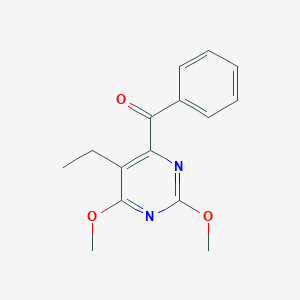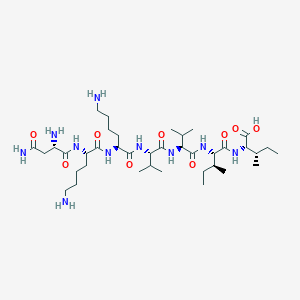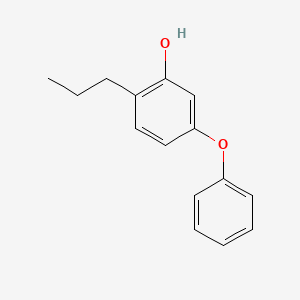propanedinitrile CAS No. 647839-35-8](/img/structure/B12581296.png)
[(6-Chloropyridin-3-yl)methyl](prop-1-en-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring attached to a propanedinitrile group through a prop-1-en-1-yl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and propanedinitrile.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable alkylating agent to form the intermediate [(6-Chloropyridin-3-yl)methyl] compound.
Coupling Reaction: The intermediate is then coupled with prop-1-en-1-yl group under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (6-Chloropyridin-3-yl)methylpropanedinitrile involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile groups.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The propanedinitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
[(6-Chloropyridin-3-yl)methyl]methylamine: Similar structure but with a methylamine group instead of propanedinitrile.
[(6-Chloropyridin-3-yl)methyl]methanol: Contains a hydroxyl group instead of propanedinitrile.
[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Features an imidazolidin-2-imine group.
Uniqueness
(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
647839-35-8 |
|---|---|
Fórmula molecular |
C12H10ClN3 |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
2-[(6-chloropyridin-3-yl)methyl]-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C12H10ClN3/c1-2-5-12(8-14,9-15)6-10-3-4-11(13)16-7-10/h2-5,7H,6H2,1H3 |
Clave InChI |
JNJGVKCEBLBNRK-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CC1=CN=C(C=C1)Cl)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)


![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)

